molecular formula C7H11N3OS B2584244 5-(2-(Methylthio)ethoxy)pyrimidin-2-amine CAS No. 1006599-54-7

5-(2-(Methylthio)ethoxy)pyrimidin-2-amine

Cat. No. B2584244
CAS RN: 1006599-54-7
M. Wt: 185.25
InChI Key: PZXBGPBKYUSLBG-UHFFFAOYSA-N
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Description

  • Storage : Keep in a dark place, sealed, and at room temperature .

Scientific Research Applications

Synthesis in Heterocyclic Chemistry

The chemical compound 5-(2-(Methylthio)ethoxy)pyrimidin-2-amine and its derivatives are primarily used in the field of heterocyclic chemistry for synthesis purposes. They serve as key intermediates in the synthesis of various heterocyclic compounds:

  • Synthesis of Dihydrohomopterin Analogs : Boyle, Hughes, and Khattab (1991) describe the use of a compound similar to 5-(2-(Methylthio)ethoxy)pyrimidin-2-amine in synthesizing a diaminodihydrohomopterin, an analog of naturally occurring dihydrohomopterin (Boyle, Hughes, & Khattab, 1991).

  • Fungicidal Properties : Tumkevicius, Urbonas, and Vainilavicius (2013) have demonstrated the synthesis of methyl esters of N-[(4-substituted amino)-5-cyano-2-methylthiopyrimidin-6-yl]amino acids from 4,6-dichloro-2-methylthiopyrimidine-5-carbonitrile, which possess fungicidal properties (Tumkevicius, Urbonas, & Vainilavicius, 2013).

  • Formation of Novel Pyrimidines : Al‐Azmi (2005) describes the formation of novel pyrimidines and pyrimido[5,4-d]pyrimidines, which shows the versatility of compounds like 5-(2-(Methylthio)ethoxy)pyrimidin-2-amine in heterocyclic chemistry (Al‐Azmi, 2005).

  • Utility in Poly-functionalized Cyanoiminopyrimidines Synthesis : Moustafa and Amer (2017) discuss the use of bis(methylthio)methylene malononitrile, a related compound, in the synthesis of new poly-functionalized cyanoiminopyrimidines, highlighting the compound's utility in creating complex molecular structures (Moustafa & Amer, 2017).

  • Synthesis of Molluscicidal Compounds : El-bayouki and Basyouni (1988) synthesized derivatives of pyrimidin-6-yl amino acids and 4,5-diaminopyrrolo[2,3-d]pyrimidine-6-carboxylic acids with significant molluscicidal properties, illustrating another potential application of similar compounds (El-bayouki & Basyouni, 1988).

  • Antitumor Properties : Grigoryan et al. (2008) studied the antitumor properties of synthesized compounds related to 5-(2-(Methylthio)ethoxy)pyrimidin-2-amine, indicating its potential in medicinal chemistry for developing antitumor agents (Grigoryan et al., 2008).

Mechanism of Action

Target of Action

The primary targets of 5-(2-(Methylthio)ethoxy)pyrimidin-2-amine are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles .

Mode of Action

Like other pyrimidine derivatives, it may interact with its targets by forming hydrogen bonds and hydrophobic interactions .

Pharmacokinetics

Its lipophilicity (Log Po/w) is 2.02, suggesting it may have good membrane permeability .

Result of Action

The molecular and cellular effects of 5-(2-(Methylthio)ethoxy)pyrimidin-2-amine’s action are currently unknown. As research progresses, more information about the specific effects of this compound will likely become available .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 5-(2-(Methylthio)ethoxy)pyrimidin-2-amine. Factors such as pH, temperature, and the presence of other molecules can affect its stability and activity. For instance, it is recommended to be stored in a dark place, sealed in dry conditions, and at room temperature to maintain its stability .

properties

IUPAC Name

5-(2-methylsulfanylethoxy)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3OS/c1-12-3-2-11-6-4-9-7(8)10-5-6/h4-5H,2-3H2,1H3,(H2,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZXBGPBKYUSLBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCOC1=CN=C(N=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-(Methylthio)ethoxy)pyrimidin-2-amine

Synthesis routes and methods I

Procedure details

N-{5-[2-(Methylthio)ethoxy]pyrimidin-2-yl}hexanamide (6.8 g, 24 mmol) was suspended in methanol (68 mL), the suspension was added with sodium methoxide (1 M solution in methanol, 120 mL, 120 mmol), the substances in the suspension were dissolved on an oil bath at 60° C., and the solution was stirred at the same temperature for 2 hours. The reaction mixture was concentrated under reduced pressure, the resulting residue was extracted with chloroform and water, and the organic layer was washed with saturated brine, dried over anhydrous sodium sulfate, and then concentrated under reduced pressure. The resulting residue was washed with ether-hexane, and taken by filtration to obtain 5-[2-(methylthio)ethoxy]pyrimidin-2-amine (2.93 g, 59%) as pale yellow solid.
Quantity
6.8 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step Two
Quantity
68 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

N-(4-Methoxybenzyl)-5-[2-(methylthio)ethoxy]pyrimidin-2-amine (172.4 mg) was dissolved in trifluoroacetic acid (3 mL) at room temperature, and the solution was stirred at 60° C. for 2.5 hours. The reaction mixture was concentrated under reduced pressure, and the resulting residue was purified by preparative silica gel thin layer chromatography (chloroform: methanol=15:1) to obtain 5-[2-(methylthio)ethoxy]pyrimidin-2-amine (34 mg, 18% in 2 steps) as colorless amorphous solid.
Name
N-(4-Methoxybenzyl)-5-[2-(methylthio)ethoxy]pyrimidin-2-amine
Quantity
172.4 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

Colorless amorphous solid of 2-(4-methoxybenzylamino)-5-(2-methylthioethoxy)pyrimidine (172 mg) was dissolved in trifluoroacetic acid (3 mL) at room temperature, and the solution was stirred at 60° C. for 2.5 hours. The reaction mixture was concentrated under reduced pressure, and the resulting residue was purified by preparative silica gel thin layer chromatography to obtain 2-amino-5-(2-methylthioethoxy)pyrimidine (34 mg, 18% for 2 steps) as colorless amorphous solid.
Name
2-(4-methoxybenzylamino)-5-(2-methylthioethoxy)pyrimidine
Quantity
172 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

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